molecular formula C10H4N6 B13099243 [2,2'-Bipyrimidine]-5,5'-dicarbonitrile

[2,2'-Bipyrimidine]-5,5'-dicarbonitrile

Cat. No.: B13099243
M. Wt: 208.18 g/mol
InChI Key: YGLWHONNDWBSKV-UHFFFAOYSA-N
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Description

[2,2’-Bipyrimidine]-5,5’-dicarbonitrile: is an organic compound that belongs to the class of bipyrimidines. It is characterized by the presence of two pyrimidine rings connected at the 2,2’ positions, with nitrile groups attached at the 5,5’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile typically involves the Ullmann coupling reaction of 2-iodopyrimidines. This reaction is catalyzed by copper and proceeds under specific conditions to yield the desired bipyrimidine derivative . The reaction can be represented as follows:

2C4H3IN2CuC8H4N4+2HI2 \, \text{C}_4\text{H}_3\text{IN}_2 \xrightarrow{\text{Cu}} \text{C}_8\text{H}_4\text{N}_4 + 2 \, \text{HI} 2C4​H3​IN2​Cu​C8​H4​N4​+2HI

Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyrimidine]-5,5’-dicarbonitrile are not extensively documented, the Ullmann coupling reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In coordination chemistry, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile serves as a bridging ligand, forming complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them valuable in the study of coordination compounds .

Biology and Medicine:

Industry: In the industrial sector, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is investigated for its role in the development of redox flow batteries. Its stability and redox properties make it a promising candidate for energy storage solutions .

Mechanism of Action

The mechanism of action of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrimidine rings act as donor sites, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Uniqueness: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is unique due to the presence of nitrile groups at the 5,5’ positions, which can participate in various chemical reactions, enhancing its versatility in synthetic and coordination chemistry .

Properties

Molecular Formula

C10H4N6

Molecular Weight

208.18 g/mol

IUPAC Name

2-(5-cyanopyrimidin-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H4N6/c11-1-7-3-13-9(14-4-7)10-15-5-8(2-12)6-16-10/h3-6H

InChI Key

YGLWHONNDWBSKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NC=C(C=N2)C#N)C#N

Origin of Product

United States

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